N-HydroxyRiluzoleO-beta-D-Glucuronide
Description
Contextualization within Riluzole (B1680632) Metabolomics and Drug Disposition
The metabolic fate of Riluzole in the body is a complex process involving multiple enzymatic pathways that ultimately lead to its inactivation and excretion. Understanding these pathways is crucial for comprehending the drug's pharmacokinetic profile and potential for drug-drug interactions.
Overview of Riluzole Metabolism and Major Metabolic Pathways
Riluzole undergoes extensive hepatic metabolism, with two primary pathways being cytochrome P450-dependent hydroxylation and subsequent glucuronidation. nih.gov In vitro studies with human hepatic microsomes have identified the formation of N-hydroxyriluzole as a principal metabolic step. nih.govresearchgate.net Direct glucuronidation of the parent Riluzole molecule also occurs, though it is considered a relatively minor route. researchgate.net The elimination of Riluzole is largely dependent on these metabolic transformations, which convert the lipophilic drug into more water-soluble compounds that can be readily excreted. nih.gov
Importance of N-Hydroxylation in Riluzole Biotransformation
The initial and predominant metabolic transformation of Riluzole is N-hydroxylation. This reaction is primarily catalyzed by the cytochrome P450 isoform CYP1A2 in human hepatic microsomes. nih.govnih.govglpbio.com The product of this reaction, N-hydroxyriluzole, is a significant metabolite that then becomes a substrate for further metabolic processes. glpbio.com While CYP1A2 is the main enzyme involved in the liver, extrahepatic CYP1A1 can also contribute to the formation of N-hydroxyriluzole and other hydroxylated derivatives. nih.govresearchgate.net This initial oxidative step is a critical prerequisite for the subsequent Phase II conjugation reactions.
Role of Glucuronidation as a Phase II Metabolic Pathway
Following the Phase I N-hydroxylation, N-hydroxyriluzole undergoes Phase II metabolism, predominantly through glucuronidation. This process involves the covalent attachment of a glucuronic acid moiety to the N-hydroxyriluzole molecule, resulting in the formation of N-HydroxyRiluzole O-beta-D-Glucuronide. In vivo studies have confirmed that glucuronidation is a major metabolic elimination pathway for Riluzole in patients. nih.gov This conjugation reaction significantly increases the water solubility of the metabolite, facilitating its removal from the body. While direct glucuronidation of Riluzole can occur, the pathway involving initial hydroxylation followed by glucuronidation is more prominent. researchgate.net
Significance of Glucuronide Conjugation in Xenobiotic Metabolism
Glucuronidation is a pivotal Phase II metabolic process for a vast array of foreign compounds (xenobiotics), including many pharmaceuticals. This pathway plays a critical role in detoxification and elimination by altering the physicochemical properties of the parent compound or its Phase I metabolites.
Physicochemical Changes Upon Glucuronidation (e.g., increased hydrophilicity)
The attachment of a glucuronic acid molecule, which is rich in hydroxyl and carboxyl groups, dramatically increases the hydrophilicity (water solubility) of the substrate. This transformation is essential for converting lipophilic compounds, which can readily cross cell membranes and accumulate in fatty tissues, into water-soluble conjugates. These glucuronides are then more easily transported in the blood and excreted from the body via the kidneys (in urine) or the liver (in bile).
| Property | Before Glucuronidation (e.g., N-Hydroxyriluzole) | After Glucuronidation (N-HydroxyRiluzole O-beta-D-Glucuronide) |
| Solubility | Lipophilic (fat-soluble) | Hydrophilic (water-soluble) |
| Polarity | Low | High |
| Excretion | Slow, may accumulate | Rapid, facilitated via urine and bile |
General Mechanisms of UDP-Glucuronosyltransferase (UGT) Action
The enzymatic catalysts for glucuronidation are the UDP-glucuronosyltransferases (UGTs), a superfamily of enzymes primarily located in the endoplasmic reticulum of liver cells and other tissues. youtube.com These enzymes facilitate the transfer of glucuronic acid from the activated co-substrate, uridine (B1682114) diphosphate (B83284) glucuronic acid (UDPGA), to a suitable functional group on the xenobiotic substrate. UGT enzymes exhibit broad substrate specificity, with different isoforms responsible for the glucuronidation of various compounds. ebmconsult.com For Riluzole, in vitro studies suggest that its glucuronidation is potently inhibited by substrates of the UGT1A subfamily, indicating the likely involvement of these isoforms in its metabolism. nih.govresearchgate.net
| Enzyme Family | Function | Substrate Example |
| Cytochrome P450 (CYP) | Phase I Metabolism (e.g., oxidation, hydroxylation) | Riluzole |
| UDP-Glucuronosyltransferase (UGT) | Phase II Metabolism (conjugation with glucuronic acid) | N-Hydroxyriluzole |
Research Rationale for N-HydroxyRiluzole-O-beta-D-Glucuronide as a Key Metabolite
The investigation into N-Hydroxyriluzole-O-beta-D-glucuronide is predicated on its position as a principal product of Riluzole's metabolic cascade in humans. The metabolism of Riluzole is a two-step process, predominantly occurring in the liver. The initial and primary step is an oxidative reaction, followed by a conjugation reaction.
Phase I Metabolism: Hydroxylation
The first phase of Riluzole metabolism involves hydroxylation, a reaction catalyzed by the cytochrome P450 enzyme system. Specifically, the CYP1A2 isozyme is the principal enzyme responsible for the N-hydroxylation of Riluzole, leading to the formation of N-hydroxyriluzole. medsinfo.com.aunih.gov This hydroxylation of the primary amine group is considered the main metabolic pathway for Riluzole in humans. medsinfo.com.au
Phase II Metabolism: Glucuronidation
Following its formation, N-hydroxyriluzole undergoes a phase II metabolic reaction known as glucuronidation. This process involves the conjugation of the hydroxylamine (B1172632) group of N-hydroxyriluzole with glucuronic acid. This reaction results in the formation of both O-glucuronides and N-glucuronides, with the O-glucuronide, N-Hydroxyriluzole-O-beta-D-glucuronide, being the predominant conjugate, accounting for over 90% of the conjugated products. medsinfo.com.au
The significance of N-Hydroxyriluzole-O-beta-D-glucuronide as a key metabolite stems from several factors:
Major Metabolic Route: The pathway leading to its formation represents the primary route of Riluzole's biotransformation.
Pharmacokinetic Variability: The metabolism of Riluzole exhibits marked interindividual variability, which is likely attributable to variations in the activity of the CYP1A2 enzyme. medsinfo.com.au Studying the downstream metabolites like N-Hydroxyriluzole-O-beta-D-glucuronide can provide insights into this variability.
Potential for Pharmacological Activity: While some metabolites of Riluzole have been shown to be pharmacologically active in in-vitro assays, the specific activity of N-Hydroxyriluzole-O-beta-D-glucuronide is a subject of ongoing research. medsinfo.com.au
In-vivo studies have confirmed the presence of Riluzole-glucuronide in the serum of ALS patients undergoing treatment with Riluzole, providing evidence for the clinical relevance of this metabolic pathway. nih.gov The concentration of Riluzole-glucuronide has been found to be positively associated with the concentration of the parent drug, Riluzole. nih.gov
Detailed Research Findings
Research into the metabolism of Riluzole has elucidated the key enzymes and pathways involved in the formation of N-Hydroxyriluzole-O-beta-D-glucuronide.
| Metabolic Step | Enzyme(s) Involved | Metabolite(s) Formed | Significance |
| Phase I: N-Hydroxylation | Cytochrome P450 1A2 (CYP1A2) | N-hydroxyriluzole | Main metabolic pathway of Riluzole in humans. medsinfo.com.au |
| Phase II: Glucuronidation | UDP-glucuronosyltransferases (UGTs) | N-Hydroxyriluzole-O-beta-D-glucuronide and N-glucuronides | N-Hydroxyriluzole is readily conjugated, with the O-glucuronide being the major product (>90%). medsinfo.com.au |
While direct glucuronidation of Riluzole can occur, it is a relatively minor metabolic route compared to the primary pathway involving hydroxylation followed by glucuronidation. nih.gov The study of N-Hydroxyriluzole-O-beta-D-glucuronide is therefore central to a comprehensive understanding of the pharmacokinetics and metabolism of Riluzole.
Structure
3D Structure
Properties
Molecular Formula |
C14H13F3N2O8S |
|---|---|
Molecular Weight |
426.32 g/mol |
IUPAC Name |
(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[[6-(trifluoromethoxy)-1,3-benzothiazol-2-yl]amino]oxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C14H13F3N2O8S/c15-14(16,17)26-4-1-2-5-6(3-4)28-13(18-5)19-27-12-9(22)7(20)8(21)10(25-12)11(23)24/h1-3,7-10,12,20-22H,(H,18,19)(H,23,24)/t7-,8-,9+,10-,12-/m0/s1 |
InChI Key |
FFSAFFLDTNIAHQ-LIJGXYGRSA-N |
Isomeric SMILES |
C1=CC2=C(C=C1OC(F)(F)F)SC(=N2)NO[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O |
Canonical SMILES |
C1=CC2=C(C=C1OC(F)(F)F)SC(=N2)NOC3C(C(C(C(O3)C(=O)O)O)O)O |
Origin of Product |
United States |
Synthetic Methodologies and Reference Standard Preparation of N Hydroxyriluzoleo Beta D Glucuronide
Chemoenzymatic Synthesis Approaches Utilizing UGTs
Chemoenzymatic synthesis offers a powerful approach for the production of glucuronide metabolites by leveraging the specificity of UDP-glucuronosyltransferases (UGTs). These enzymes catalyze the conjugation of glucuronic acid from the activated donor, uridine (B1682114) 5'-diphospho-glucuronic acid (UDPGA), to a substrate.
The reaction conditions, including pH, temperature, and incubation time, would need to be optimized to maximize the yield of the desired glucuronide. A typical chemoenzymatic reaction setup is summarized in the table below.
Table 1: Typical Components of a Chemoenzymatic Glucuronidation Reaction
| Component | Function |
|---|---|
| N-Hydroxyriluzole | Substrate |
| UDPGA | Glucuronic acid donor |
| UGT-containing system | Biocatalyst |
| Buffer | Maintains optimal pH |
This table represents a generalized setup, and specific conditions would require experimental optimization.
Chemical Synthesis Pathways for N-HydroxyRiluzole O-beta-D-Glucuronide
Chemical synthesis provides an alternative route to N-HydroxyRiluzole O-beta-D-Glucuronide, offering the potential for larger-scale production. General strategies for the synthesis of O-glucuronides can be adapted for this purpose.
Direct Glycosylation Methods
Direct glycosylation involves the coupling of a protected glucuronic acid donor with the hydroxylamine (B1172632) moiety of N-Hydroxyriluzole. A common approach is the Koenigs-Knorr reaction or its modifications, which utilize a glycosyl halide donor and a promoter, such as a silver or mercury salt. The choice of protecting groups on the glucuronic acid donor is crucial to ensure stereoselectivity (favoring the β-anomer) and to prevent side reactions.
Table 2: Key Elements in Direct Glycosylation for O-Glucuronide Synthesis
| Element | Example | Role |
|---|---|---|
| Glycosyl Donor | Acetobromo-α-D-glucuronic acid methyl ester | Source of protected glucuronic acid |
| Glycosyl Acceptor | N-Hydroxyriluzole | Substrate to be glycosylated |
| Promoter | Silver carbonate, Silver triflate | Activates the glycosyl donor |
This table outlines the general components; specific reagents and conditions would need to be tailored for N-Hydroxyriluzole.
Multi-step Chemical Derivatization for Glucuronide Formation
A multi-step synthesis may be necessary if direct glycosylation proves to be low-yielding or lacks stereoselectivity. This approach could involve the initial protection of other reactive functional groups on N-Hydroxyriluzole, followed by the glycosylation step, and concluding with deprotection to yield the final product. The specific sequence of reactions would depend on the chemical properties of N-Hydroxyriluzole and the chosen protecting groups. While detailed multi-step pathways for this specific compound are not publicly documented, a generalized workflow is presented below.
Generalized Multi-step Synthesis Workflow:
Protection: Selective protection of any reactive groups on N-Hydroxyriluzole that might interfere with glycosylation.
Glycosylation: Coupling of the protected N-Hydroxyriluzole with a suitable protected glucuronic acid donor.
Deprotection: Removal of all protecting groups to yield N-HydroxyRiluzole O-beta-D-Glucuronide.
Purification Strategies for N-HydroxyRiluzole O-beta-D-Glucuronide Reference Standards
The purification of the synthesized N-HydroxyRiluzole O-beta-D-Glucuronide is a critical step to obtain a high-purity reference standard. Due to the polar nature of glucuronides, reversed-phase high-performance liquid chromatography (RP-HPLC) is a commonly employed technique.
The selection of the stationary phase (e.g., C18) and the mobile phase composition (typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with an acidic modifier like formic acid or trifluoroacetic acid) is optimized to achieve good separation of the product from starting materials, reagents, and any byproducts.
Table 3: Common Purification Techniques for Glucuronide Metabolites
| Technique | Principle | Application |
|---|---|---|
| Reversed-Phase HPLC | Separation based on hydrophobicity | High-resolution purification of polar compounds |
| Solid-Phase Extraction | Selective adsorption and elution | Sample clean-up and pre-purification |
The choice of method depends on the scale of the synthesis and the required purity of the final product.
Analytical Confirmation of Synthesized N-HydroxyRiluzole O-beta-D-Glucuronide Identity (e.g., NMR for structural elucidation)
Confirmation of the chemical structure and identity of the synthesized N-HydroxyRiluzole O-beta-D-Glucuronide is essential. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for this purpose.
Although specific NMR spectral data for N-HydroxyRiluzole O-beta-D-Glucuronide are not available in the reviewed literature, a typical analysis would involve:
¹H NMR: To determine the proton environment of the molecule. Key signals would include those from the aromatic protons of the riluzole (B1680632) moiety and the anomeric proton of the glucuronic acid moiety. The coupling constant of the anomeric proton is indicative of the stereochemistry (β-anomer typically has a larger coupling constant).
¹³C NMR: To identify all the carbon atoms in the molecule, confirming the presence of both the N-Hydroxyriluzole and glucuronide components.
2D NMR techniques (e.g., COSY, HSQC, HMBC): To establish the connectivity between protons and carbons, confirming the site of glucuronidation (i.e., attachment to the oxygen of the hydroxylamine group).
Mass spectrometry would also be used to confirm the molecular weight of the synthesized compound.
Table 4: Compound Names Mentioned in the Article
| Compound Name |
|---|
| N-HydroxyRiluzole O-beta-D-Glucuronide |
| Riluzole |
| N-Hydroxyriluzole |
| Uridine 5'-diphospho-glucuronic acid |
Enzymatic Formation and Metabolic Disposition of N Hydroxyriluzoleo Beta D Glucuronide
Identification of UGT Isoform Specificity in N-Hydroxylated Riluzole (B1680632) Glucuronidation
The conjugation of a glucuronic acid moiety to N-hydroxyriluzole is catalyzed by a superfamily of enzymes known as UDP-glucuronosyltransferases (UGTs). Identifying the specific UGT isoforms responsible for this reaction is crucial for understanding the metabolic fate of the compound and predicting potential drug-drug interactions.
In Vitro Studies with Recombinant Human UGTs (e.g., UGT1A4, UGT2B10)
While direct studies pinpointing the specific UGT isoforms involved in the O-glucuronidation of N-hydroxyriluzole are not extensively detailed in the public domain, inferences can be drawn from the known substrate specificities of various UGTs. UGT1A4 and UGT2B10 are the primary isoforms responsible for the N-glucuronidation of many compounds containing tertiary amine structures. nih.govresearchgate.netnih.gov UGT1A4, in particular, is recognized for its role in glucuronidating a wide range of substrates, including amines and steroids. wikipedia.orgfrontiersin.org Given that N-hydroxyriluzole is a precursor to the O-glucuronide, it is plausible that UGT isoforms known for O-glucuronidation of phenolic or hydroxylated compounds, such as members of the UGT1A and UGT2B families, are involved. For instance, UGT2B7 is known to catalyze the O-glucuronidation of various hydroxylated metabolites. nih.gov However, without specific in vitro screening using a panel of recombinant human UGTs with N-hydroxyriluzole as the substrate, the precise contributions of isoforms like UGT1A4, UGT2B10, or others remain to be definitively established.
Contribution of Liver and Extrahepatic Microsomes (e.g., intestinal, kidney) to Glucuronidation
The liver is the primary site of drug metabolism, and hepatic microsomes contain a high concentration of UGT enzymes. nih.gov Therefore, the liver is expected to be the main organ responsible for the glucuronidation of N-hydroxyriluzole. Studies with human liver microsomes have confirmed the formation of glucuronide conjugates of riluzole and its metabolites. uni.lunih.gov
Reaction Kinetics and Enzyme Inhibition Studies for N-Hydroxyriluzole Glucuronidation
Understanding the kinetics of an enzymatic reaction provides insight into the efficiency of the metabolic process and its potential for saturation.
Determination of Apparent Km and Vmax Values
Table 1: Known Kinetic Parameters for Riluzole Metabolism
| Metabolic Step | Enzyme System | Apparent Km (µM) |
|---|---|---|
| Riluzole → N-Hydroxyriluzole | Human Hepatic Microsomes | 30 uni.lu |
| Riluzole → Riluzole-Glucuronide | Human Hepatic Microsomes | 118 uni.lu |
This table is interactive. Click on the headers to sort.
Investigation of Potential Endogenous and Exogenous Inhibitors
Identifying inhibitors of N-hydroxyriluzole glucuronidation is important for predicting drug-drug interactions. While specific inhibitors for this pathway have not been characterized, general inhibitors of UGT enzymes could potentially affect this reaction. For example, propofol (B549288) is known to inhibit the direct glucuronidation of riluzole, suggesting it interacts with the UGT isoforms involved in that pathway. uni.lu Many drugs are known to be substrates or inhibitors of UGT1A4 and UGT2B7, which could potentially lead to competitive inhibition if they are indeed involved in the glucuronidation of N-hydroxyriluzole. nih.govnih.govnih.gov For example, fluconazole (B54011) is a known inhibitor of UGT2B7. nih.gov Further research is needed to screen for specific endogenous and exogenous compounds that may inhibit the formation of N-Hydroxyriluzole O-beta-D-Glucuronide.
In Vitro Metabolic Stability and Further Transformation Pathways of N-Hydroxyriluzole O-beta-D-Glucuronide
The metabolic stability of a compound influences its half-life and duration of action in the body. Glucuronide conjugates are typically stable and represent the final step in the metabolic clearance of many drugs. hyphadiscovery.com It is generally expected that N-Hydroxyriluzole O-beta-D-Glucuronide is a stable metabolite that is readily excreted.
However, glucuronides can be subject to cleavage by β-glucuronidase enzymes, which are present in various tissues and in the gut microflora. nih.gov This cleavage would reverse the glucuronidation reaction, releasing N-hydroxyriluzole. This process, known as enterohepatic recirculation, can prolong the exposure to the metabolite. The susceptibility of N-Hydroxyriluzole O-beta-D-Glucuronide to β-glucuronidase and its potential for further transformation pathways have not been specifically documented and would require further investigation.
Table 2: Compound Names Mentioned
| Compound Name |
|---|
| N-HydroxyRiluzole O-beta-D-Glucuronide |
| Riluzole |
| N-Hydroxyriluzole |
| Propofol |
Role of β-Glucuronidases in Deconjugation
β-Glucuronidases are a class of hydrolase enzymes responsible for cleaving the bond between glucuronic acid and an aglycone (the parent molecule). covachem.com This enzymatic hydrolysis, known as deconjugation, effectively reverses the glucuronidation reaction. covachem.com While glucuronidation is a major detoxification pathway that facilitates the excretion of xenobiotics, deconjugation can regenerate the parent compound or its metabolite.
This process has significant pharmacological implications:
Enterohepatic Recirculation: Glucuronide conjugates excreted into the bile can be hydrolyzed by β-glucuronidases produced by intestinal microflora. The re-released aglycone (in this case, N-hydroxyriluzole) can then be reabsorbed into circulation, potentially prolonging its half-life.
Tissue-Specific Activation: Tissues with high β-glucuronidase activity can locally cleave glucuronide conjugates, leading to an increased concentration of the aglycone in that specific tissue. researchgate.netnih.gov
N-HydroxyRiluzole O-beta-D-Glucuronide, being an O-linked glucuronide, is a potential substrate for β-glucuronidase. However, it is important to note that some N-glucuronides have been shown to be resistant to enzymatic hydrolysis by β-glucuronidase. nih.gov The susceptibility of N-HydroxyRiluzole O-beta-D-Glucuronide to this deconjugation process in various biological matrices (e.g., liver, intestine, sites of inflammation) is a critical factor in determining the ultimate metabolic fate and potential for re-activation of the N-hydroxyriluzole metabolite. nih.gov
Investigation of Potential Subsequent Metabolic Reactions
The primary metabolic fate of N-HydroxyRiluzole O-beta-D-Glucuronide is excretion via urine and feces, facilitated by its increased water solubility. fda.gov Following a dose of radiolabeled riluzole in humans, glucuronides accounted for over 85% of the metabolites recovered in urine. fda.gov This indicates that, for the most part, the glucuronide conjugate is a terminal metabolite destined for elimination.
However, should deconjugation occur via β-glucuronidase activity as described above, the regenerated N-hydroxyriluzole aglycone would become available for further metabolic reactions. As a product of CYP1A2-mediated oxidation, N-hydroxyriluzole possesses chemically reactive sites. researchgate.netcaymanchem.com Potential subsequent reactions could include:
Reductive Metabolism: The N-hydroxy moiety could be reduced back to the parent amine, riluzole.
Further Oxidation: Additional oxidative reactions at other positions on the molecule could occur.
Alternative Conjugations: The molecule could be a substrate for other Phase II enzymes, such as sulfotransferases, leading to the formation of a sulfate (B86663) conjugate.
Currently, specific research detailing the metabolic pathways of N-hydroxyriluzole following its potential deconjugation from the glucuronide form is limited. The predominant pathway remains its formation, glucuronidation, and subsequent excretion.
Role of Transporters in Glucuronide Efflux in Preclinical Cell Models
The distribution and excretion of polar glucuronide metabolites are highly dependent on membrane transport proteins. nih.govfrontiersin.org These transporters, particularly efflux transporters, are crucial for moving conjugates out of cells and into bile or urine for elimination. frontiersin.org Key efflux transporters involved in the disposition of glucuronide conjugates include members of the ATP-binding cassette (ABC) superfamily, such as Multidrug Resistance-Associated Proteins (MRPs) and Breast Cancer Resistance Protein (BCRP). nih.govfrontiersin.org
While direct studies on transporters for N-HydroxyRiluzole O-beta-D-Glucuronide are not detailed in the available literature, significant findings related to the parent drug, riluzole, provide a strong basis for inference.
Riluzole itself has been identified as a substrate for the efflux transporters P-glycoprotein (P-gp) and BCRP. nih.govpharmafocusasia.com
In preclinical models of Amyotrophic Lateral Sclerosis (ALS), the inhibition of P-gp and BCRP at the blood-brain and blood-spinal cord barriers was shown to increase the central nervous system penetration of riluzole, thereby enhancing its efficacy. nih.govpharmafocusasia.com
Given that glucuronide conjugates are typically substrates for MRPs and BCRP, it is highly probable that N-HydroxyRiluzole O-beta-D-Glucuronide is actively effluxed from hepatocytes and other cells by these transporters. frontiersin.org In preclinical cell models, such as primary hepatocytes, this efflux would be directed either basolaterally into the bloodstream for renal clearance or apically into the bile for fecal elimination.
| Transporter Family | Known/Potential Role in Riluzole/Metabolite Disposition | Location | Reference |
|---|---|---|---|
| P-glycoprotein (P-gp) | Efflux of parent drug (Riluzole) | Blood-Brain Barrier, Intestine, Liver, Kidney | nih.gov, pharmafocusasia.com |
| Breast Cancer Resistance Protein (BCRP) | Efflux of parent drug (Riluzole) and likely its glucuronide conjugates | Blood-Brain Barrier, Intestine, Liver, Kidney | nih.gov, pharmafocusasia.com, frontiersin.org |
| Multidrug Resistance-Associated Proteins (MRPs) | Likely efflux of N-HydroxyRiluzole O-beta-D-Glucuronide | Liver (Bile and Blood), Kidney, Intestine | frontiersin.org |
Inter-species Metabolic Comparison of N-HydroxyRiluzole O-beta-D-Glucuronide Formation
Significant inter-species differences are commonly observed in drug metabolism, particularly in glucuronidation pathways. nih.govnih.gov The expression levels and substrate specificities of UDP-glucuronosyltransferase (UGT) enzymes can vary substantially between rodents, canines, non-human primates, and humans, making direct extrapolation of metabolic data challenging. helsinki.fimdpi.com
For riluzole, in vitro studies using liver microsomes have provided direct comparative insights into the initial steps leading to the formation of N-HydroxyRiluzole O-beta-D-Glucuronide. The hydroxylation of the primary amine group to produce N-hydroxyriluzole has been identified as the main metabolic pathway in humans, monkeys, dogs, and rabbits. fda.gov This N-hydroxyriluzole intermediate is then readily conjugated to form the O-glucuronide. fda.gov
While the initial oxidative step appears conserved across these species, the rate and extent of the subsequent glucuronidation can differ. Glucuronidation of amines, in particular, often shows marked species differences. nih.govhelsinki.fi For some compounds, N-glucuronidation activity is significantly higher in preclinical species than in humans, whereas for others, the reaction is more prominent in humans and non-human primates. nih.govnih.gov Studies using hepatocytes from different species have demonstrated these variations for other drugs, highlighting the importance of using human-derived in vitro systems for accurately predicting human metabolism. nih.govmdpi.comresearchgate.net
| Species | N-Hydroxylation Pathway (in Liver Microsomes) | Subsequent O-Glucuronidation of N-Hydroxyriluzole | Reference |
|---|---|---|---|
| Human | Main metabolic pathway | Readily occurs; major conjugation pathway (>90%) | fda.gov |
| Monkey | Main metabolic pathway | Readily occurs | fda.gov |
| Dog | Main metabolic pathway | Readily occurs | fda.gov |
| Rabbit | Main metabolic pathway | Readily occurs | fda.gov |
| Rodent (Rat, Mouse) | Not specified, but glucuronidation rates can be significantly different from humans. | Expected to occur, but comparative rates vary by compound. | nih.gov, mdpi.com |
These findings underscore the importance of conducting comparative metabolic studies early in drug development. While the formation pathway of N-HydroxyRiluzole O-beta-D-Glucuronide is qualitatively similar across several key preclinical species and humans, quantitative differences in enzyme kinetics could lead to different circulating levels of the metabolite.
Advanced Analytical Techniques for N Hydroxyriluzoleo Beta D Glucuronide Quantification and Identification
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Method Development and Validation
The cornerstone for the quantitative analysis of N-HydroxyRiluzole-O-beta-D-Glucuronide in biological samples is Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS). This technique offers unparalleled sensitivity and selectivity, allowing for the detection of trace amounts of the metabolite in complex biological matrices. scispace.comresearchgate.net The development of a robust LC-MS/MS method requires meticulous optimization of both the chromatographic separation and the mass spectrometric detection parameters. Validation of the method ensures its accuracy, precision, and reliability for its intended application. researchgate.netscience.gov
Optimization of Chromatographic Separation (e.g., column chemistry, mobile phase)
Effective chromatographic separation is essential to isolate N-HydroxyRiluzole-O-beta-D-Glucuronide from its parent drug, other metabolites, and endogenous matrix components that could interfere with quantification. Reversed-phase chromatography is commonly employed for this purpose.
Researchers typically utilize C18 analytical columns, which provide the necessary hydrophobicity to retain riluzole (B1680632) and its metabolites. researchgate.netbohrium.com The separation is achieved using a gradient elution, where the composition of the mobile phase is changed over time. The mobile phase generally consists of an aqueous component and an organic solvent, with additives to improve peak shape and ionization efficiency. nih.gov
Common mobile phase constituents include:
Aqueous Phase: Water with an acidic modifier, such as 0.1% formic acid, to promote protonation of the analyte for positive ion mode mass spectrometry. researchgate.netnih.gov
Organic Phase: Acetonitrile (B52724) is frequently chosen as the organic solvent due to its low viscosity and UV transparency. researchgate.netnih.gov
The gradient starts with a higher percentage of the aqueous phase to retain the polar glucuronide metabolite on the column and gradually increases the percentage of the organic phase to elute the compounds based on their hydrophobicity. nih.gov The column temperature is typically maintained at around 40°C to ensure reproducible retention times and optimal peak shapes. nih.gov
Table 1: Example Chromatographic Conditions for Riluzole Metabolite Analysis
| Parameter | Condition | Source(s) |
| Column | ACQUITY UPLC® HSS T3 (2.1 x 50 mm, 1.8 µm) | nih.gov |
| Column Temperature | 40°C | nih.gov |
| Mobile Phase A | 0.1% Formic Acid in Water | nih.gov |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | nih.gov |
| Flow Rate | 0.90 mL/min | researchgate.netbohrium.com |
| Elution Type | Gradient | nih.gov |
Mass Spectrometry Parameters for Sensitive and Selective Detection (e.g., Multiple Reaction Monitoring)
Tandem mass spectrometry is employed for its high selectivity and sensitivity. researchgate.net The most common mode of operation for quantification is Multiple Reaction Monitoring (MRM). researchgate.netbohrium.comnih.gov In MRM, the first quadrupole isolates a specific precursor ion (the protonated molecule, [M+H]⁺), which is then fragmented in the collision cell. The third quadrupole then isolates a specific, characteristic product ion. This precursor-to-product ion transition is highly specific to the analyte of interest. researchgate.net
For N-HydroxyRiluzole-O-beta-D-Glucuronide, the process would involve:
Ionization: Electrospray ionization (ESI) in positive mode is typically used to generate the protonated molecular ion, [M+H]⁺.
Precursor Ion Selection: The mass spectrometer is set to select the m/z (mass-to-charge ratio) corresponding to the [M+H]⁺ of N-HydroxyRiluzole-O-beta-D-Glucuronide.
Fragmentation: In the collision cell, the precursor ion is fragmented through collision-induced dissociation (CID). A characteristic fragmentation for glucuronides is the neutral loss of the glucuronic acid moiety (C6H8O6), which corresponds to a mass loss of 176.0321 Da. nih.gov This results in the formation of the aglycone (N-HydroxyRiluzole).
Product Ion Selection: The MRM transition would monitor the fragmentation of the N-HydroxyRiluzole-O-beta-D-Glucuronide precursor ion to a specific product ion of the N-HydroxyRiluzole aglycone.
While specific MRM transitions for N-HydroxyRiluzole-O-beta-D-Glucuronide are not detailed in the provided search results, they would be determined by infusing a standard of the compound into the mass spectrometer and optimizing the collision energy to produce the most stable and abundant product ion. For the parent drug, riluzole, transitions such as m/z 235.0 → 165.9 have been used for quantification. researchgate.netbohrium.compharmjournal.ru
Table 2: General Mass Spectrometry Parameters
| Parameter | Setting | Source(s) |
| Ionization Mode | Electrospray Ionization (ESI), Positive | nih.gov |
| Scan Type | Multiple Reaction Monitoring (MRM) | researchgate.netbohrium.comnih.gov |
| Characteristic Fragmentation | Neutral loss of glucuronide moiety (176.0321 Da) | nih.gov |
| Dwell Time | ~200 ms | researchgate.netbohrium.com |
High-Resolution Mass Spectrometry for Accurate Mass Measurement and Metabolite Identification
High-Resolution Mass Spectrometry (HRMS), using instruments like Orbitrap or Time-of-Flight (TOF) analyzers, is a powerful tool for metabolite identification. nih.gov Unlike triple quadrupole instruments that have nominal mass resolution, HRMS provides highly accurate mass measurements, typically with an error of less than 5 ppm. sciex.com This accuracy allows for the determination of the elemental composition of an ion. nih.gov
For N-HydroxyRiluzole-O-beta-D-Glucuronide, HRMS would be used to:
Confirm Molecular Formula: By measuring the exact mass of the precursor ion, researchers can confirm its elemental formula (C14H13F3N2O8S), distinguishing it from other potential metabolites or endogenous compounds with the same nominal mass.
Aid in Structural Elucidation: The accurate mass measurement of fragment ions produced during MS/MS experiments helps to identify the elemental composition of the fragments, providing clues to the structure of the metabolite and the site of conjugation. nih.govtaylorandfrancis.com This is particularly useful for differentiating between isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural Elucidation
While mass spectrometry provides strong evidence for the identity of a metabolite, Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for unambiguous structural elucidation. taylorandfrancis.comhyphadiscovery.com NMR provides detailed information about the chemical environment of each atom (specifically ¹H and ¹³C) within a molecule, allowing for the determination of its precise connectivity and stereochemistry. semanticscholar.orgnih.gov
To perform NMR analysis on a metabolite like N-HydroxyRiluzole-O-beta-D-Glucuronide, it must first be isolated and purified from the biological matrix in sufficient quantities (typically in the microgram to milligram range). helsinki.fi Various one- and two-dimensional NMR experiments are then conducted:
¹H NMR: Provides information on the number and type of protons and their neighboring atoms.
¹³C NMR: Shows the number and type of carbon atoms.
2D NMR (e.g., COSY, HSQC, HMBC): These experiments reveal correlations between atoms, establishing the connectivity of the molecular backbone and confirming the point of attachment of the glucuronic acid moiety to the N-hydroxy group of the riluzole aglycone. hyphadiscovery.com For glucuronides, the coupling constant between the anomeric proton (H1) and H2 of the glucuronide ring can confirm the β-configuration of the glycosidic bond. helsinki.fi
Sample Preparation Methodologies for Biological Matrices from Preclinical Studies (e.g., enzymatic hydrolysis)
Before analysis, N-HydroxyRiluzole-O-beta-D-Glucuronide must be extracted from complex biological matrices such as plasma, urine, or tissue homogenates. nih.gov The goal of sample preparation is to remove interfering substances like proteins and phospholipids (B1166683) while efficiently recovering the analyte. scispace.com
Common techniques include:
Protein Precipitation (PPT): A simple and rapid method where a cold organic solvent (e.g., acetonitrile) is added to the sample to denature and precipitate proteins. scispace.comnih.gov After centrifugation, the supernatant containing the analyte is collected for analysis.
Liquid-Liquid Extraction (LLE): This technique separates compounds based on their differential solubility in two immiscible liquids. However, due to the high polarity of glucuronides, LLE can be challenging and may require pH adjustment to de-ionize the glucuronic acid moiety. scispace.com
Solid-Phase Extraction (SPE): SPE offers a more selective cleanup than PPT or LLE. A sample is passed through a solid sorbent that retains the analyte, while interferences are washed away. The analyte is then eluted with a small volume of a strong solvent.
Enzymatic Hydrolysis: In some analytical strategies, particularly when authentic standards of the glucuronide are unavailable or when measuring total aglycone concentration, enzymatic hydrolysis is employed. covachem.com This involves treating the biological sample with a β-glucuronidase enzyme, which cleaves the glucuronide conjugate, releasing the free N-HydroxyRiluzole aglycone. scispace.comcovachem.com
The efficiency of this hydrolysis is critical and depends on several factors:
Enzyme Source: Enzymes from different sources (e.g., Helix pomatia, E. coli, abalone) have different activities and optimal conditions. nih.govsigmaaldrich.com
pH and Temperature: The incubation buffer must be at the optimal pH for the chosen enzyme (often acidic, around pH 4.0-5.0), and the reaction is typically carried out at an elevated temperature (e.g., 37°C or 55°C) for a specific duration (e.g., 4 hours or overnight) to ensure complete cleavage. researchgate.netnih.govnih.gov
Enzyme Concentration: A sufficient amount of enzyme must be used to drive the reaction to completion. nih.gov
Following hydrolysis, the released aglycone is then extracted and quantified by LC-MS/MS.
Strategies for Isotope-Labeled N-HydroxyRiluzole-O-beta-D-Glucuronide Use in Quantitative Analysis
The gold standard for quantitative bioanalysis by LC-MS/MS is the use of a stable isotope-labeled (SIL) internal standard (IS). nih.gov An ideal IS is a version of the analyte where one or more atoms (e.g., ¹²C, ¹⁴N) have been replaced with their heavier stable isotopes (e.g., ¹³C, ¹⁵N). lgcstandards.com
A SIL version of N-HydroxyRiluzole-O-beta-D-Glucuronide, such as N-HydroxyRiluzole-O-beta-D-Glucuronide-¹³C,¹⁵N₂, is the perfect internal standard for several reasons:
Similar Physicochemical Properties: It co-elutes chromatographically and has nearly identical extraction recovery and ionization efficiency to the unlabeled analyte.
Mass Difference: It is easily distinguished from the analyte by the mass spectrometer due to its higher mass.
Correction for Variability: By adding a known amount of the SIL-IS to the sample at the beginning of the preparation process, it accurately corrects for any analyte loss during sample preparation and for any variations in instrument response (matrix effects). researchgate.net This greatly improves the accuracy and precision of the quantification. scispace.com
The synthesis of such standards is complex, but they are commercially available from specialized suppliers. lgcstandards.com The use of a SIL-IS is a key component of a fully validated, robust quantitative LC-MS/MS method for N-HydroxyRiluzole-O-beta-D-Glucuronide.
Preclinical Biological and Pharmacological Investigations of N Hydroxyriluzoleo Beta D Glucuronide
In Vitro Receptor Binding Affinity and Ligand-Target Interaction Studies
Direct in vitro receptor binding affinity and ligand-target interaction studies specifically for N-Hydroxyriluzole-O-beta-D-glucuronide are not extensively documented in the current body of scientific literature. Research has predominantly focused on the parent compound, riluzole (B1680632). Riluzole itself exhibits a complex pharmacological profile, interacting with multiple targets within the central nervous system. It is known to modulate glutamatergic neurotransmission through the inhibition of glutamate (B1630785) release and the non-competitive blockade of N-methyl-D-aspartate (NMDA) receptors. nih.gov Additionally, it acts on voltage-dependent sodium channels.
Given that glucuronidation is a common metabolic pathway that often results in pharmacologically less active or inactive compounds, it is plausible that N-Hydroxyriluzole-O-beta-D-glucuronide may have a significantly lower affinity for the same receptors as riluzole. However, without direct experimental evidence, this remains speculative. Some metabolites of riluzole have been noted to appear pharmacologically active in in vitro assays, although the specific activities of the glucuronide conjugates have not been detailed. medsinfo.com.au
Table 1: In Vitro Receptor Binding Profile of Riluzole (Parent Compound)
| Receptor/Target | Interaction | Reference |
| Voltage-Gated Sodium Channels | Inhibition | nih.gov |
| NMDA Receptors | Non-competitive blockade | nih.gov |
| Glutamate Release | Inhibition | nih.gov |
This table represents data for the parent compound, riluzole, as specific data for N-Hydroxyriluzole-O-beta-D-glucuronide is not available.
In Vitro Enzyme Modulatory Activities
There is a lack of specific data on the in vitro enzyme modulatory activities of N-Hydroxyriluzole-O-beta-D-glucuronide, such as the inhibition or activation of drug-metabolizing enzymes. Studies on the parent drug, riluzole, indicate that it is primarily metabolized by the cytochrome P450 (CYP) isoenzyme CYP1A2. researchgate.net Riluzole itself has shown a weak, concentration-dependent inhibition of CYP1A2 activity in vitro. researchgate.net
Generally, glucuronide metabolites are less likely to be potent inhibitors or inducers of CYP enzymes compared to their parent compounds. However, some glucuronide metabolites have been reported to cause time-dependent inhibition of CYP enzymes. researchgate.net Without specific studies on N-Hydroxyriluzole-O-beta-D-glucuronide, its potential to modulate drug-metabolizing enzymes remains uncharacterized.
Cellular Uptake and Efflux Mechanisms in Preclinical Cell Models
For other glucuronidated compounds, transporters such as Organic Anion Transporters (OATs) and Multidrug Resistance-Associated Proteins (MRPs) are known to play a role in their cellular disposition. It is plausible that similar transporters are involved in the handling of N-Hydroxyriluzole-O-beta-D-glucuronide. However, this has not been experimentally verified.
In Vitro Pharmacodynamic Effects on Specific Cell Lines or Biochemical Pathways
Direct investigations into the in vitro pharmacodynamic effects of N-Hydroxyriluzole-O-beta-D-glucuronide on specific cell lines or biochemical pathways are limited. The pharmacological activity of riluzole's metabolites has been suggested in some in vitro assays, but the specific contributions of the glucuronide conjugate are not well-defined. medsinfo.com.au
The parent compound, riluzole, has demonstrated various effects in vitro, including neuroprotective properties in cultured rat motor neurons against glutamate-induced excitotoxicity and the prevention of cortical neuron death induced by anoxia. medsinfo.com.au Riluzole has also been shown to have antioxidant effects in certain cell models. nih.gov Furthermore, studies have explored its antiproliferative effects in various cancer cell lines, where it was found to interfere with multiple cellular pathways, including growth signaling and apoptosis. researchgate.net Whether N-Hydroxyriluzole-O-beta-D-glucuronide retains any of these activities is currently unknown.
In Vivo Pharmacokinetic Characterization in Preclinical Animal Models
While the pharmacokinetics of the parent drug, riluzole, have been studied in preclinical animal models such as beagle dogs, specific pharmacokinetic parameters for its metabolite, N-Hydroxyriluzole-O-beta-D-glucuronide, are not well-documented. nih.govthieme-connect.com In vivo studies have confirmed that glucuronidation is a major metabolic pathway for riluzole. nih.gov
Following oral administration of riluzole to beagle dogs, the parent drug is rapidly absorbed. thieme-connect.com Riluzole is extensively metabolized, with glucuronide conjugates being major metabolites. medsinfo.com.au It is expected that N-Hydroxyriluzole-O-beta-D-glucuronide is formed in the liver and subsequently eliminated from the body. The disposition and excretion patterns of this specific metabolite have not been individually characterized in preclinical models. In general, glucuronides are primarily excreted via urine and/or bile.
Table 2: Pharmacokinetic Parameters of Riluzole (Parent Compound) in Beagle Dogs Following Oral Administration
| Dose (mg/kg) | Tmax (h) | Cmax (ng/mL) | AUC (ng.h/mL) | t1/2 (h) |
| 1.5 | 0.95 | 342.47 | 815.72 | 2.16 |
| 5.0 | 1.05 | 967.83 | 2404.14 | 1.5 |
| 15 | 1.75 | 2478.13 | 7549.33 | 1.8 |
| 50 | 3.0 | 4475.38 | 20456.33 | 3.0 |
Data from Perdigão et al., 2019. nih.govthieme-connect.com This table represents data for the parent compound, riluzole, as specific data for N-Hydroxyriluzole-O-beta-D-glucuronide is not available.
Investigation of Potential Biological Activity in Preclinical Disease Models
There is a lack of studies investigating the potential biological activity or mechanism of action of N-Hydroxyriluzole-O-beta-D-glucuronide in preclinical disease models. Research in this area has concentrated on the parent compound, riluzole.
Riluzole has been evaluated in various preclinical models of neurological disorders. For instance, in a mouse model of Alzheimer's disease, chronic treatment with riluzole was found to restore memory and brain energy metabolism. nih.gov In animal models of amyotrophic lateral sclerosis (ALS), riluzole has shown neuroprotective effects. medsinfo.com.au The mechanism of action of riluzole is thought to be multifactorial, involving the modulation of glutamate neurotransmission and other cellular pathways. nih.gov
Computational and in Silico Modeling of N Hydroxyriluzoleo Beta D Glucuronide
Molecular Docking and Ligand-Protein Interaction Studies with UGT Isoforms
Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of N-HydroxyRiluzole O-beta-D-Glucuronide, molecular docking is instrumental in elucidating its interactions with the various UDP-glucuronosyltransferase (UGT) isoforms responsible for its formation. UGTs are a superfamily of enzymes that catalyze the transfer of glucuronic acid from UDP-glucuronic acid to a substrate, a key reaction in phase II metabolism. nih.gov
While specific molecular docking studies on N-HydroxyRiluzole O-beta-D-Glucuronide are not extensively reported in the public domain, the methodology can be applied to understand its binding within the active site of relevant UGT enzymes, such as UGT1A1 and UGT1A3, which are known to be involved in the glucuronidation of various compounds. uni.lu Such studies would involve the generation of a 3D model of the N-HydroxyRiluzole O-beta-D-Glucuronide molecule and docking it into the crystal structures or homology models of the UGT isoforms.
The primary goals of these docking studies would be to:
Identify the key amino acid residues in the UGT active site that interact with the metabolite.
Determine the binding affinity and predict the stability of the enzyme-substrate complex.
Understand the molecular basis for the regioselectivity of glucuronidation.
Insights from these simulations can help explain the efficiency of glucuronidation and potential drug-drug interactions at the level of UGT enzymes.
| Parameter | Description | Predicted Interacting Residues (Hypothetical) | Predicted Binding Energy (Hypothetical) |
| Binding Site | The active site pocket of the UGT enzyme where the substrate binds. | His39, Asp151, Ser377 | -8.5 kcal/mol |
| Key Interactions | The specific types of non-covalent interactions formed between the ligand and the protein. | Hydrogen bonds, van der Waals forces, pi-pi stacking | N/A |
| Confirmation | The spatial arrangement of the ligand within the binding site. | O-beta-D-Glucuronide moiety oriented towards the UDPGA binding site | N/A |
Quantitative Structure-Activity Relationship (QSAR) Analysis for Predicted Biological Activity
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. researchgate.net For N-HydroxyRiluzole O-beta-D-Glucuronide, QSAR analysis can be employed to predict its potential biological activities or properties based on its structural features. This is particularly relevant for assessing any residual pharmacological activity or potential for off-target effects.
A QSAR study for N-HydroxyRiluzole O-beta-D-Glucuronide would involve the following steps:
Data Set Compilation: A dataset of structurally related glucuronidated compounds with known biological activities would be assembled.
Descriptor Calculation: A variety of molecular descriptors (e.g., physicochemical, topological, electronic) would be calculated for each compound in the dataset, including N-HydroxyRiluzole O-beta-D-Glucuronide.
Model Development: Statistical methods, such as multiple linear regression or machine learning algorithms, would be used to build a model that correlates the descriptors with the biological activity. iapchem.org
Model Validation: The predictive power of the QSAR model would be rigorously validated using internal and external validation techniques.
| Descriptor Type | Example Descriptor | Predicted Influence on Activity (Hypothetical) |
| Electronic | Dipole Moment | Moderate |
| Steric | Molecular Volume | High |
| Topological | Wiener Index | Low |
| Hydrophobic | LogP | High |
ADMET (Absorption, Distribution, Metabolism, Excretion, excluding Toxicity) Prediction and Modeling
ADMET prediction is a crucial aspect of drug discovery and development that involves the in silico estimation of a compound's absorption, distribution, metabolism, and excretion properties. fiveable.me For N-HydroxyRiluzole O-beta-D-Glucuronide, ADMET modeling can provide valuable insights into its pharmacokinetic profile.
Absorption: The addition of the glucuronide moiety significantly increases the hydrophilicity of the parent compound, N-HydroxyRiluzole. This generally leads to poor passive oral absorption. ADMET models would likely predict low intestinal permeability for N-HydroxyRiluzole O-beta-D-Glucuronide.
Distribution: Due to its increased polarity, the volume of distribution of the glucuronide metabolite is expected to be lower than that of Riluzole (B1680632), with limited penetration across the blood-brain barrier.
Metabolism: As a phase II metabolite, N-HydroxyRiluzole O-beta-D-Glucuronide is generally considered to be metabolically stable and ready for excretion. However, some glucuronides can be subject to deconjugation by beta-glucuronidases.
Excretion: The primary route of elimination for this hydrophilic metabolite is predicted to be renal excretion.
| ADMET Property | Predicted Value (Hypothetical) | Implication |
| Aqueous Solubility | High | Facilitates excretion |
| Intestinal Absorption | Low | Poor oral bioavailability |
| Blood-Brain Barrier Permeability | Low | Limited central nervous system effects |
| Plasma Protein Binding | Low to Moderate | Higher free fraction for elimination |
| Renal Excretion | High | Primary route of clearance |
Comparative Metabolite Studies Involving N Hydroxyriluzoleo Beta D Glucuronide
Comparison with Parent Drug Riluzole (B1680632) and N-HydroxyRiluzole Regarding Metabolic Fate and Biological Activity
The metabolic transformation of Riluzole, a drug utilized in the management of amyotrophic lateral sclerosis (ALS), is a multi-step process primarily initiated by the cytochrome P450 enzyme system. The principal pathway involves the oxidation of Riluzole by CYP1A2 to its primary active metabolite, N-hydroxyriluzole. ehu.es This intermediate then undergoes extensive phase II metabolism, predominantly through glucuronidation, leading to the formation of N-HydroxyRiluzole-O-beta-D-Glucuronide. ehu.es Direct glucuronidation of Riluzole itself is considered a minor metabolic route. ehu.es
The addition of the glucuronide moiety significantly alters the physicochemical properties of the molecule, most notably increasing its water solubility. This transformation is a critical step in the detoxification and elimination process, facilitating the excretion of the compound from the body, primarily via the urine. While Riluzole and N-hydroxyriluzole are more lipophilic and can readily cross cell membranes to exert their pharmacological effects, N-HydroxyRiluzole-O-beta-D-Glucuronide, with its enhanced polarity, is generally considered to be pharmacologically inactive and primed for elimination.
While some metabolites of Riluzole have been noted to exhibit pharmacological activity in in-vitro assays, specific data directly comparing the biological activity of N-HydroxyRiluzole-O-beta-D-Glucuronide with that of Riluzole and N-hydroxyriluzole is not extensively detailed in publicly available literature. The primary role of glucuronidation is detoxification and excretion, which typically results in metabolites with significantly reduced or no biological activity compared to the parent compound.
Table 1: Comparison of Physicochemical and Metabolic Properties
| Compound | Key Metabolic Step | Primary Role | Expected Biological Activity |
| Riluzole | CYP1A2 Oxidation | Parent Drug | Active |
| N-HydroxyRiluzole | Glucuronidation | Active Metabolite | Active |
| N-HydroxyRiluzole-O-beta-D-Glucuronide | Excretion | Inactive Metabolite | Likely Inactive |
Differential Glucuronidation and Biological Activities Among Riluzole Metabolites
The process of glucuronidation can result in different isomeric forms of glucuronides, depending on the site of conjugation. In the case of N-hydroxyriluzole, both O- and N-glucuronides can be formed. However, studies have indicated that the formation of the O-glucuronide, N-HydroxyRiluzole-O-beta-D-Glucuronide, is the predominant pathway, accounting for over 90% of the glucuronidated product. ehu.es
As previously mentioned, glucuronidation is generally a deactivation step. Therefore, it is highly probable that the various Riluzole glucuronide metabolites, including N-HydroxyRiluzole-O-beta-D-Glucuronide, possess significantly lower, if any, biological activity compared to Riluzole and N-hydroxyriluzole. Their primary biological significance lies in their role as excretory products.
Species-Specific Metabolic Profiles of N-HydroxyRiluzole-O-beta-D-Glucuronide Formation and Disposition
Significant interspecies differences in drug metabolism are a well-documented phenomenon, and the metabolism of Riluzole is no exception. In vitro studies using liver microsomes have shown that the hydroxylation of the primary amine group to produce N-hydroxyriluzole is a major metabolic pathway in humans, monkeys, dogs, and rabbits. ehu.es Consequently, the subsequent formation of N-HydroxyRiluzole-O-beta-D-Glucuronide is also a key metabolic step in these species.
However, the rate and extent of N-HydroxyRiluzole-O-beta-D-Glucuronide formation and its subsequent disposition can vary considerably among these species. These differences can be attributed to variations in the expression and activity of both CYP1A2 and the specific UGT enzymes involved in the glucuronidation of N-hydroxyriluzole.
Table 2: Qualitative Riluzole Metabolism Across Species
| Species | Major Metabolic Pathway | Formation of N-HydroxyRiluzole | Subsequent Glucuronidation |
| Human | CYP1A2-mediated N-hydroxylation | Yes | Yes |
| Monkey | N-hydroxylation | Yes | Yes |
| Dog | N-hydroxylation | Yes | Yes |
| Rabbit | N-hydroxylation | Yes | Yes |
Future Research Directions and Unanswered Questions
Elucidation of Novel Metabolic Pathways or Enzymes involved in N-HydroxyRiluzole O-beta-D-Glucuronide Disposition
The disposition of N-HydroxyRiluzole O-beta-D-Glucuronide within biological systems is a complex process governed by a series of metabolic and transport mechanisms that are not yet fully understood. Glucuronidation is a primary phase II metabolic pathway for a wide array of compounds, involving the action of UDP-glucuronosyltransferases (UGTs) to increase water solubility and facilitate excretion. nih.gov While glucuronidation is a known major metabolic route for the parent compound, riluzole (B1680632), the specific UGT isoforms responsible for the conjugation of its N-hydroxy metabolite have not been definitively identified. nih.gov Future research must focus on pinpointing these specific enzymes.
Table 1: Potential Areas of Investigation for Metabolic Pathways
| Research Area | Key Questions | Potential Impact |
| UGT Isoform Identification | Which specific UGT enzymes are responsible for the formation of N-HydroxyRiluzole O-beta-D-Glucuronide? | Understanding inter-individual variability in metabolism. |
| Role of β-glucuronidase | To what extent does β-glucuronidase-mediated deconjugation occur in various tissues? | Revealing mechanisms of local reactivation and prolonged exposure. |
| Transporter Proteins | Which efflux and uptake transporters govern the cellular and tissue distribution of the glucuronide? | Clarifying the mechanisms of clearance and tissue-specific accumulation. |
Discovery of Undiscovered Biological Roles or Targets of N-HydroxyRiluzole O-beta-D-Glucuronide
The biological activity, or lack thereof, of N-HydroxyRiluzole O-beta-D-Glucuronide is a significant unknown. Glucuronide conjugates are often considered pharmacologically inactive detoxification products destined for elimination. However, this is not universally true, and some glucuronides have been shown to possess biological activity. N-Hydroxy Riluzole is a known metabolite of the antiglutamatergic agent Riluzole. medchemexpress.com The parent drug, Riluzole, exerts its effects through mechanisms that include the blockade of voltage-gated sodium channels. nih.gov
A crucial avenue for future research is to determine if N-HydroxyRiluzole O-beta-D-Glucuronide retains any of the pharmacological properties of its parent compound or the N-hydroxy intermediate. It is conceivable that the glucuronide itself could interact with novel biological targets, distinct from those of riluzole. Unbiased screening assays could be employed to identify any such interactions. Research should aim to ascertain whether this metabolite contributes to the therapeutic effects or possesses unique, undiscovered physiological or pathophysiological roles.
Development of Advanced Analytical Techniques for Enhanced Detection and Characterization
To thoroughly investigate the pharmacokinetics and biological roles of N-HydroxyRiluzole O-beta-D-Glucuronide, robust and highly sensitive analytical methods are indispensable. Current methodologies for detecting glucuronides often rely on liquid chromatography-mass spectrometry (LC/MS). nih.gov
Future efforts should focus on the development and validation of state-of-the-art analytical techniques, such as Ultra-Performance Liquid Chromatography coupled with tandem mass spectrometry (UPLC-MS/MS). researchgate.net The goal is to achieve lower limits of quantification (LOQ) in complex biological matrices like plasma, urine, and various tissues. The rapid evolution of analytical technologies presents opportunities for creating novel platforms for metabolic assessment. nih.gov Such advanced methods would enable more precise characterization of the compound's absorption, distribution, metabolism, and excretion (ADME) profile and allow for the investigation of its presence and concentration at specific target sites.
Integration of Omics Data for Systems-Level Understanding of N-HydroxyRiluzole O-beta-D-Glucuronide in Biological Systems
A systems biology approach, integrating various "omics" technologies, offers a powerful framework for a holistic understanding of the biological impact of N-HydroxyRiluzole O-beta-D-Glucuronide. mdpi.com Rather than studying isolated effects, this approach analyzes the complex interactions within a biological system. nih.gov
Future research should leverage multi-omics data, including genomics, transcriptomics, proteomics, and metabolomics, to build a comprehensive picture of the cellular and systemic responses to the compound. nih.govnih.gov For instance, transcriptomic analysis could reveal changes in gene expression in cells or tissues exposed to the metabolite, thereby identifying potentially affected signaling pathways. Proteomics could then validate these findings at the protein level, while metabolomics could uncover alterations in endogenous metabolite profiles. Integrating these datasets can help to identify novel drug-omics associations, elucidate mechanisms of action, and discover potential biomarkers related to the compound's disposition and effects. nih.gov
Design of Preclinical Models to Further Elucidate the Role of N-HydroxyRiluzole O-beta-D-Glucuronide
The limitations of traditional preclinical models, such as two-dimensional cell cultures and certain animal models, in predicting human responses are well-documented. pharmafeatures.com To gain a more accurate understanding of the in vivo relevance of N-HydroxyRiluzole O-beta-D-Glucuronide, the development and utilization of more sophisticated and human-relevant preclinical models are essential.
Table 2: Advanced Preclinical Models for Future Research
| Model Type | Specific Application | Potential Insights |
| 3D Liver Organoids | Studying hepatic metabolism and transport. | More accurate prediction of human metabolic clearance and potential hepatotoxicity. |
| Gut-on-a-Chip | Investigating the role of gut microbiota and β-glucuronidase. | Understanding enterohepatic recirculation and microbial influence on disposition. |
| Genetically Modified Animal Models | Exploring the impact of specific enzymes (e.g., UGT knockouts). | Definitive elucidation of the roles of specific metabolic pathways in vivo. |
Q & A
Basic Research Questions
Q. What are the critical safety considerations when handling N-HydroxyRiluzoleO-beta-D-Glucuronide in laboratory settings?
- Methodological Answer : Strict adherence to PPE protocols (e.g., gloves, protective eyewear, lab coats) is mandatory to avoid dermal or ocular exposure. Toxic byproducts generated during synthesis must be managed in fume hoods or glove boxes. Waste disposal requires segregation into biohazard-compatible containers and coordination with certified waste management services to prevent environmental contamination .
Q. How can researchers validate the structural identity of this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is essential for confirming the glucuronide linkage and hydroxyl positioning. Key spectral markers include:
- ¹H NMR : Peaks for the uronate CH groups (δ 3.38–3.59 ppm) and aromatic protons (δ 6.89–6.99 ppm).
- ¹³C NMR : Signals at δ 169.28 ppm (indole CO₂⁻) and δ 176.36 ppm (uronate CO₂⁻) confirm esterification .
- High-resolution mass spectrometry (HRMS) should corroborate the molecular formula (e.g., C₁₆H₁₈O₁₀ for analogous glucuronides) .
Q. What analytical techniques are recommended for purity assessment of glucuronide metabolites?
- Methodological Answer : Reverse-phase HPLC with UV detection (e.g., 254 nm) is standard. For impurities below 0.1%, ultra-performance liquid chromatography (UPLC) coupled with charged aerosol detection (CAD) or tandem mass spectrometry (LC-MS/MS) improves sensitivity. Purity thresholds >95% (HPLC) are typical for research-grade standards .
Advanced Research Questions
Q. How can researchers address instability of the indole moiety during glucuronide synthesis?
- Methodological Answer : Oxidative degradation of indole substrates (e.g., during CH₂OH → COOH conversion) can be mitigated by:
- Using mild oxidizing agents (e.g., TEMPO/NaClO) at controlled pH (6.5–7.5).
- Introducing electron-withdrawing groups (e.g., nitro, halogen) to stabilize the aromatic ring .
- Monitoring reaction progress via real-time UV spectroscopy to halt oxidation before side reactions dominate .
Q. What experimental strategies resolve contradictions in transporter affinity data for glucuronidated metabolites?
- Methodological Answer : Discrepancies in organic anion-transporting polypeptide (OATP) substrate specificity (e.g., Kₘ values) arise from differences in glucuronide substituents. To standardize assays:
- Use transiently transfected cell lines (e.g., HeLa-OATP1B1) with tracer compounds (e.g., [³H]E2-17G).
- Compare inhibition constants (Kᵢ) of competing anions (e.g., sulfate vs. acetate derivatives) to evaluate charge-dependent binding .
- Normalize data to endogenous transporter expression levels via Western blot .
Q. How can researchers optimize glucuronide synthesis yields when starting materials are prone to lactonization?
- Methodological Answer : Lactone formation (e.g., uronate-3,6-lactone) is minimized by:
- Protecting free carboxyl groups with tert-butyl esters during glycosylation.
- Employing phase-transfer catalysts (e.g., tetrabutylammonium bromide) in methylene chloride/alkaline biphasic systems to accelerate coupling .
- Purifying intermediates via flash chromatography (silica gel, CH₂Cl₂:MeOH gradients) before deprotection .
Q. What computational tools are effective for predicting metabolic interactions of glucuronidated compounds?
- Methodological Answer : Molecular docking simulations (e.g., AutoDock Vina) model interactions with UDP-glucuronosyltransferases (UGTs). Key parameters:
- Dock the aglycone (e.g., riluzole) into UGT2B7 or UGT1A1 active sites using crystal structures (PDB: 6WBF).
- Validate predictions with in vitro microsomal assays measuring glucuronidation rates (LC-MS quantification) .
- Cross-reference with HMDB datasets to identify competing endogenous substrates .
Data Analysis & Validation
Q. How should researchers interpret conflicting NMR and MS data for glucuronide metabolites?
- Methodological Answer : Contradictions may arise from isotopic impurities or residual solvents.
- Resolution : Use DEPT-135 NMR to distinguish CH₂/CH₃ groups from quaternary carbons.
- Compare HRMS isotopic patterns (e.g., [M+H]⁺ vs. [M+Na]⁺) to rule out adduct interference .
- Confirm purity via 2D-COSY or HSQC to resolve overlapping signals .
Q. What statistical approaches are robust for analyzing glucuronide pharmacokinetic data with high inter-individual variability?
- Methodological Answer : Non-linear mixed-effects modeling (NONMEM) accounts for population variability.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
